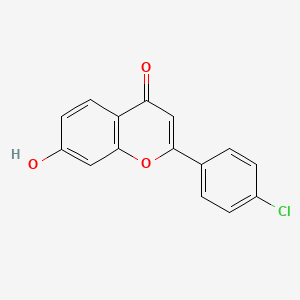

![molecular formula C13H13NO B6496323 3-[(2-methylphenoxy)methyl]pyridine CAS No. 802887-47-4](/img/structure/B6496323.png)

3-[(2-methylphenoxy)methyl]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-[(2-methylphenoxy)methyl]pyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. One common method involves the reaction of acrolein with ammonia, which forms a pyridine ring . Another method involves the Kröhnke pyridine synthesis, which is a reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds . The specific synthesis process for “3-[(2-methylphenoxy)methyl]pyridine” might involve similar reactions, but the exact process isn’t available in the sources I found.Molecular Structure Analysis

The molecular structure of “3-[(2-methylphenoxy)methyl]pyridine” would be similar to that of pyridine, with additional functional groups attached to the pyridine ring. Pyridine itself is a six-membered ring with five carbon atoms and one nitrogen atom . The exact molecular structure of “3-[(2-methylphenoxy)methyl]pyridine” isn’t available in the sources I found.Applications De Recherche Scientifique

Flow Synthesis of 2-Methylpyridines

This compound could be used in the flow synthesis of 2-methylpyridines . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .

Anti-Inflammatory Agents

The structurally related molecule 3-isopropoxy-5-methoxy- N - (1 H -1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide has reported anti-inflammatory activity . Therefore, “3-[(2-methylphenoxy)methyl]pyridine” might also have potential as an anti-inflammatory agent.

Heterocyclic Pyrimidine Scaffolds

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Given the structural similarity, “3-[(2-methylphenoxy)methyl]pyridine” might be used in the synthesis of heterocyclic pyrimidine scaffolds, which have diverse therapeutic potentials .

Antimicrobial Activity

Pyrimidine and its derivatives have been described with a wide range of biological potential i.e. anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial . Therefore, “3-[(2-methylphenoxy)methyl]pyridine” might also have potential antimicrobial activity.

Oxidation Reactions

The generation of 2-methylpyridine has been shown to be a byproduct of the oxidation of DMSO/EtOH by H 2 O 2 mediated by [Fe II (O 2 CCF 3) 2 (py) 4] in pyridine(py)/trifluoroacetic acid (TFA) under argon, via the formation of pyridine-trapped alkyl radicals . Therefore, “3-[(2-methylphenoxy)methyl]pyridine” might be used in similar oxidation reactions.

Pyridinium Salts

Structurally diverse pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . Given the structural similarity, “3-[(2-methylphenoxy)methyl]pyridine” might be used in the synthesis of pyridinium salts.

Mécanisme D'action

Target of Action

A structurally similar compound, 4-[(5-methoxy-2-methylphenoxy)methyl]pyridine, has been found to interact with hemoglobin subunit alpha and hemoglobin subunit beta . These proteins play a crucial role in oxygen transport in the body.

Mode of Action

This interaction could potentially alter the protein’s conformation, affecting its ability to bind oxygen and subsequently influencing oxygen transport .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-[(2-methylphenoxy)methyl]pyridine. For instance, temperature can affect the rate of biodegradation of pyridine derivatives . .

Propriétés

IUPAC Name |

3-[(2-methylphenoxy)methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-11-5-2-3-7-13(11)15-10-12-6-4-8-14-9-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWKXJBUJQJULZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Methylphenoxy)methyl]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6496249.png)

![N-{5-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,3-benzothiazole-2-carboxamide](/img/structure/B6496250.png)

![N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B6496252.png)

![N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B6496254.png)

![N-(2,4-difluorophenyl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6496274.png)

![2-[4-(propane-2-sulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6496287.png)

![3-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanoic acid](/img/structure/B6496290.png)

![1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine](/img/structure/B6496298.png)

![1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-amine](/img/structure/B6496300.png)

![3-cyclopentyl-N-[(furan-2-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6496306.png)

![N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6496309.png)

![3-bromo-N'-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide](/img/structure/B6496328.png)

![8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6496335.png)